3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester
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Overview
Description
Preparation Methods
The preparation of 3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester involves synthetic routes that typically include the esterification of the corresponding acid. The reaction conditions often involve the use of methanol and a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to achieve high purity levels.
Chemical Reactions Analysis
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in the study of lipid metabolism and the effects of polyunsaturated fatty acids on cellular processes .
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester involves its interaction with cellular membranes and proteins. It can modulate the production of eicosanoids and histamine, thereby influencing inflammatory and allergic responses . The molecular targets and pathways involved include the inhibition of leukotriene production and the reduction of histamine content in cells .
Comparison with Similar Compounds
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester can be compared with other similar compounds such as:
6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid: This compound is a very long chain polyunsaturated fatty acid found in various marine oils and has similar anti-inflammatory properties.
Methyl 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoate: This is another methyl ester of a polyunsaturated fatty acid with similar applications in research.
The uniqueness of this compound lies in its specific structure and the resulting biochemical properties that make it valuable for proteomics research.
Properties
Molecular Formula |
C25H22O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl tetracosa-3,6,9,12,15,18,21-heptaynoate |
InChI |
InChI=1S/C25H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3,6,9,12,15,18,21,24H2,1-2H3 |
InChI Key |
DCGDDFIIOUVXFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCC#CCC#CCC(=O)OC |
Origin of Product |
United States |
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